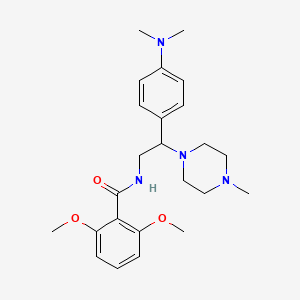

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O3/c1-26(2)19-11-9-18(10-12-19)20(28-15-13-27(3)14-16-28)17-25-24(29)23-21(30-4)7-6-8-22(23)31-5/h6-12,20H,13-17H2,1-5H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHAZSOGXFKUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2OC)OC)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a dimethylamino group, a piperazine ring, and methoxy-substituted benzamide, which are known to contribute to various biological activities. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 454.5 g/mol. The structure features multiple functional groups that may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N6O4 |

| Molecular Weight | 454.5 g/mol |

| CAS Number | 900006-28-2 |

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of glycogen synthase kinase 3 (GSK3), which is implicated in various diseases including cancer and neurodegenerative disorders . The compound's structural features allow it to modulate signaling pathways that can lead to altered cellular responses.

Antiproliferative Effects

Recent studies have shown that derivatives of benzamide compounds exhibit antiproliferative effects on cancer cell lines. For instance, compounds similar to this compound have been tested against various human cancer cell lines, demonstrating significant inhibition of cell proliferation at low micromolar concentrations.

Selectivity and Toxicity

In vitro assays have indicated that this compound exhibits selectivity over normal human cells while effectively targeting cancerous cells. For example, compounds with similar structural motifs showed EC50 values less than 1 μM against specific cancer cell lines while maintaining a favorable selectivity index over non-cancerous cells . This selectivity is crucial for minimizing potential side effects during therapeutic applications.

Case Studies

- Case Study on GSK3 Inhibition : A study involving the synthesis of various benzamide derivatives revealed that modifications at the phenyl and piperazine rings significantly enhanced GSK3 inhibition potency. The compound this compound was among those tested, showing promising results in both enzyme assays and cellular models .

- Anticancer Activity : Another study focused on the anticancer properties of benzamide derivatives highlighted the efficacy of this compound against breast and lung cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability observed at concentrations as low as 0.5 μM.

Q & A

Q. What are the common synthetic pathways for synthesizing N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-dimethoxybenzamide, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution and coupling reactions. A typical pathway involves:

- Step 1 : Condensation of substituted anilines with 4-(chloromethyl)benzoyl chloride under basic conditions (pH 9–10, Na₂CO₃) to form intermediates .

- Step 2 : Reaction with 4-methylpiperazine derivatives in acetonitrile with K₂CO₃ as a base under reflux (4–5 hours) .

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with distilled water added post-reaction to precipitate the product .

Q. How is structural confirmation performed for this compound, and which analytical techniques are prioritized?

- Methodological Answer : Structural validation relies on:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.2–7.7 ppm, carbonyl signals at δ 167–168 ppm) .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., observed m/z 488.6 [M+H]⁺ in analogous benzamide derivatives) .

- Elemental Analysis : For empirical formula validation (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses of this compound?

- Methodological Answer : Key variables to optimize include:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in piperazine coupling steps .

- Temperature Control : Reflux durations (e.g., 4–5 hours) balance reaction completion vs. side-product formation .

- Base Strength : K₂CO₃ (weaker base) minimizes hydrolysis of acid-sensitive groups compared to NaOH .

- Purification : Gradient recrystallization or column chromatography to isolate high-purity fractions .

Q. What strategies address discrepancies in enzyme inhibition data during pharmacological profiling of this compound?

- Methodological Answer : Contradictions in IC₅₀ values may arise from:

- Assay Variability : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted acetylcholinesterase) and buffer conditions (pH 7.4 vs. 8.0) .

- Positive Controls : Include donepezil or galantamine in parallel assays to validate experimental conditions .

- Data Normalization : Express inhibition as % activity relative to control and perform triplicate runs to assess reproducibility .

Q. How can researchers design experiments to assess the compound’s pharmacokinetic properties, such as metabolic stability?

- Methodological Answer : Use in vitro and in silico approaches:

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- Computational Modeling : Apply tools like SwissADME to predict logP, bioavailability, and blood-brain barrier permeability .

Q. What computational methods are effective for predicting the compound’s binding affinity to target proteins (e.g., acetylcholinesterase)?

- Methodological Answer : Molecular docking workflows include:

- Protein Preparation : Retrieve crystal structures (PDB: 4EY7 for acetylcholinesterase) and remove water/ligands .

- Ligand Preparation : Optimize the compound’s 3D structure using force fields (e.g., MMFF94) .

- Docking Software : Use AutoDock Vina with flexible residue settings (e.g., active-site Ser203, His447) to simulate binding .

- Validation : Compare docking scores with known inhibitors and validate via molecular dynamics simulations (100 ns trajectories) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data regarding the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Discrepancies may stem from:

- pH-Dependent Solubility : Test solubility in buffers (pH 2–10) to identify ionizable groups (e.g., dimethylamino moiety) .

- Cosolvent Systems : Use ethanol/water mixtures (10–40% v/v) to enhance solubility while maintaining stability .

- Analytical Consistency : Standardize methods (e.g., shake-flask vs. HPLC) and report temperature/pressure conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.